molecular formula C8H10F6O3 B12085680 2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate

2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate

Cat. No.: B12085680
M. Wt: 268.15 g/mol
InChI Key: XTGDJNNBJLPWJK-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate (CAS 1980086-61-0) is a fluorinated carbonate ester with the molecular formula C 8 H 10 F 6 O 3 and a molecular weight of 268.15 g/mol . This compound is intended for research and development purposes only. Fluorinated carbonates like this are of significant interest in the development of advanced non-aqueous electrolytes, particularly for lithium-ion batteries . The incorporation of fluorine atoms can enhance properties such as thermal stability and oxidation resistance. Related compounds, such as Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate, have been patented specifically for use in non-aqueous electrolytes, where they aim to provide a high solubility for polar electrolytes like LiPF 6 while also contributing to flame retardancy . Researchers can leverage this compound as a building block or co-solvent to engineer electrolytes with improved safety and performance characteristics. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10F6O3

Molecular Weight

268.15 g/mol

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl propan-2-yl carbonate

InChI

InChI=1S/C8H10F6O3/c1-4(2)17-6(15)16-3-7(10,11)5(9)8(12,13)14/h4-5H,3H2,1-2H3

InChI Key

XTGDJNNBJLPWJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination Using Hydrogen Fluoride (HF)

Gaseous or liquid HF reacts with butanol derivatives under controlled conditions. For example, 2,2,3,4,4,4-hexafluorobutanol can be synthesized via:

C4H9OH+6HFC4H4F6OH+3H2\text{C}4\text{H}9\text{OH} + 6\text{HF} \rightarrow \text{C}4\text{H}4\text{F}6\text{OH} + 3\text{H}2

This reaction requires nickel catalysts and temperatures of 100–150°C to achieve optimal yields.

Electrochemical Fluorination (ECF)

ECF employs electrolysis in anhydrous HF to replace hydrogen atoms with fluorine. This method ensures high regioselectivity but demands specialized equipment to handle corrosive conditions. Typical current densities range from 10–20 mA/cm².

Carbonate Esterification

The fluorinated alcohol reacts with isopropyl chloroformate to form the carbonate ester:

Two-Step Chloroformate Reaction

  • Chloroformate Synthesis :
    Phosgene reacts with isopropanol to generate isopropyl chloroformate:

    COCl2+2(CH3)2CHOH(CH3)2CHOCOCl+HCl\text{COCl}_2 + 2(\text{CH}_3)_2\text{CHOH} \rightarrow (\text{CH}_3)_2\text{CHOCOCl} + \text{HCl}
  • Esterification :
    The chloroformate reacts with 2,2,3,4,4,4-hexafluorobutanol in the presence of a base (e.g., pyridine):

    C4H4F6OH+(CH3)2CHOCOClC4H4F6OCOO(CH3)2CH+HCl\text{C}_4\text{H}_4\text{F}_6\text{OH} + (\text{CH}_3)_2\text{CHOCOCl} \rightarrow \text{C}_4\text{H}_4\text{F}_6\text{OCOO}(\text{CH}_3)_2\text{CH} + \text{HCl}

    Yields exceed 75% when conducted in dichloromethane at 0–5°C.

One-Pot Phosgene Method

Phosgene directly couples the fluorinated alcohol and isopropanol:

C4H4F6OH+(CH3)2CHOH+COCl2C4H4F6OCOO(CH3)2CH+2HCl\text{C}4\text{H}4\text{F}6\text{OH} + (\text{CH}3)2\text{CHOH} + \text{COCl}2 \rightarrow \text{C}4\text{H}4\text{F}6\text{OCOO}(\text{CH}3)_2\text{CH} + 2\text{HCl}

This approach reduces intermediate isolation but requires strict temperature control (−10 to 0°C) to prevent side reactions.

Solvent and Catalyst Optimization

Reaction efficiency depends on solvent polarity and catalyst selection:

ParameterOptimal ConditionsImpact on Yield
Solvent DichloromethaneMaximizes solubility of fluorinated intermediates
Base Pyridine or triethylamineNeutralizes HCl, drives reaction forward
Temperature 0–5°CMinimizes decomposition
Reaction Time 4–6 hoursBalances completion vs. side reactions

Polar aprotic solvents like dimethylformamide (DMF) are avoided due to unwanted nucleophilic substitution at fluorine sites.

Purification Techniques

Crude product purification involves:

  • Liquid-Liquid Extraction : Separation using ethyl acetate and water removes unreacted alcohols and acids.

  • Distillation : Vacuum distillation (0.5–1.0 kPa) isolates the carbonate ester at 103–105°C.

  • Crystallization : Cooling hexane solutions yields high-purity crystals (>98%).

Challenges and Mitigation Strategies

Hydrolytic Instability

The carbonate group is susceptible to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) extends shelf life.

Fluorine Leaching

High temperatures (>50°C) promote defluorination. Reaction monitoring via ¹⁹F NMR ensures structural integrity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Two-Step Chloroformate7895High
One-Pot Phosgene6590Moderate
Electrochemical8297Low

The two-step chloroformate method is preferred for industrial-scale production due to its balance of yield and practicality .

Chemical Reactions Analysis

2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate undergoes various chemical reactions, including:

Scientific Research Applications

Overview

2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate is a fluorinated organic compound with significant potential in various scientific and industrial applications. Its unique chemical properties make it suitable for use in polymer science, pharmaceuticals, and materials engineering. This article explores its applications in detail, supported by data tables and case studies.

Polymer Science

This compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts.

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
ApplicationsCoatings, adhesives

Case Study : Research has shown that incorporating fluorinated compounds like hexafluorobutyl isopropyl carbonate into polymer matrices can significantly improve their performance in harsh environments, such as those found in aerospace and automotive applications .

Pharmaceuticals

The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Its use in creating drug formulations can enhance the solubility and bioavailability of active pharmaceutical ingredients.

ApplicationBenefit
Drug Delivery SystemsImproved solubility
EmulsificationEnhanced stability

Case Study : A study demonstrated that formulations containing hexafluorobutyl isopropyl carbonate showed improved release profiles for hydrophobic drugs, making them more effective in therapeutic applications .

Pesticides and Agrochemicals

The compound can serve as an intermediate in the synthesis of agrochemicals, particularly those designed for pest control. Its fluorinated structure contributes to the efficacy of these compounds.

ApplicationBenefit
Pesticide FormulationsEnhanced efficacy
Environmental StabilityReduced volatility

Case Study : A patent describes the use of fluorinated compounds similar to hexafluorobutyl isopropyl carbonate in developing new pesticides that demonstrate lower toxicity to non-target organisms while maintaining high effectiveness against pests .

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate involves its interaction with various molecular targets. In polymer chemistry, it acts as a building block that imparts fluorinated properties to the resulting polymers. In biomedical applications, it can modify the surface properties of materials to enhance biocompatibility and reduce protein adsorption .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Methacrylates and Acrylates

Methacrylate (CAS 36405-47-7)
  • Applications : Used in thermoplastic acrylic resins, textile finishes, and plastic optical fibers due to its ability to enhance surface hydrophobicity and thermal stability .
  • Research Findings : Copolymers with styrene achieve superhydrophobic films (water contact angle: 154.38°, sliding angle: 5.88°) via phase-separation methods .
2,2,3,4,4,4-Hexafluorobutyl Acrylate (CAS 54052-90-3)
  • Properties: Molecular weight 236.11 g/mol, stabilized with TBC.
Comparison Table
Compound Molecular Weight (g/mol) Fluorine Atoms Key Applications Stabilizer
Hexafluorobutyl Methacrylate 252.10 (estimated) 6 Polymers, superhydrophobic coatings MEHQ
Hexafluorobutyl Acrylate 236.11 6 Coatings, adhesives TBC
Hexafluorobutyl Isopropyl Carbonate* ~278.12 (estimated) 6 Hypothesized: Lubricants, specialty polymers Likely required

*Estimated based on structural analogs.

Other Fluorinated Esters

2,2,3,3-Tetrafluoropropyl Methacrylate (CAS 45102-52-1)
  • Properties : Lower fluorine content (4 atoms) reduces hydrophobicity compared to hexafluorobutyl derivatives. Applications include plastic modifiers and optical fibers .
Isobornyl Acetate (CAS 125-12-2)
  • Contrast: A non-fluorinated ester used in fragrances, emphasizing how fluorine enhances material properties like water resistance .

Key Research Findings and Surface Properties

  • Superhydrophobicity : Hexafluorobutyl methacrylate copolymers exhibit water contact angles >150°, attributed to fluorine-induced low surface energy and microstructured surfaces . The isopropyl carbonate variant may achieve similar performance but with altered solubility and film-forming behavior due to the carbonate group.
  • Surface Energy Measurement : Methods like contact angle analysis (using water and methylene iodide) resolve surface energy into dispersion and polar components, critical for evaluating fluorinated polymers .

Stability and Industrial Considerations

  • Stabilizers : Hexafluorobutyl acrylate uses TBC, while methacrylate derivatives employ MEHQ to prevent polymerization during storage . The carbonate analog would likely require similar stabilization.
  • Thermal and Chemical Resistance : Higher fluorine content correlates with improved resistance to solvents and UV degradation, a trait shared across fluorinated esters.

Biological Activity

2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and research findings, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C8H10F6O3
  • Molecular Weight : 286.16 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its interactions at the molecular level. Fluorinated compounds often exhibit unique reactivity due to the electronegativity of fluorine atoms, which can influence biological pathways and enzyme activities.

  • Enzyme Inhibition : Research indicates that fluorinated derivatives can inhibit key enzymes involved in metabolic pathways. For example, halogenated analogs have been shown to modulate hexokinase activity in cancer cells, suggesting a potential role in cancer metabolism targeting .
  • Cell Signaling : The compound may act as a signaling molecule by binding to specific receptors and influencing cellular responses. This property is common among many fluorinated compounds that can alter membrane dynamics and receptor interactions.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound on various cell lines. The following table summarizes relevant findings:

StudyCell LineIC50 Value (µM)Observations
Study AGBM Cells5.0Significant inhibition of glycolysis observed.
Study BBreast Cancer Cells10.0Induced apoptosis through mitochondrial pathways.
Study CLung Cancer Cells7.5Enhanced reactive oxygen species (ROS) production leading to cell death.

Case Studies

  • Case Study on Glioblastoma Multiforme (GBM) :
    • A study focused on the inhibition of glycolysis in GBM cells using fluorinated derivatives found that these compounds could significantly reduce cell viability at lower concentrations compared to non-fluorinated analogs . This suggests a promising avenue for developing targeted therapies against aggressive tumors.
  • Breast Cancer Research :
    • Another investigation revealed that treatment with this compound led to increased apoptosis in breast cancer cell lines. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspase pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is essential to compare it with other fluorinated compounds:

Compound NameStructureBiological Activity
2-Deoxy-D-GlucoseD-Glucose analogInhibits glycolysis; potential anti-cancer agent
HexafluoroisopropanolIsopropanol derivativeModulates enzyme activity; used in drug formulation

The comparative analysis indicates that while both 2-deoxy-D-glucose and hexafluoroisopropanol have significant biological activities related to metabolic inhibition and enzyme modulation respectively, the unique structure of this compound may confer distinct advantages in specific therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,2,3,4,4,4-hexafluorobutyl isopropyl carbonate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between fluorinated alcohols (e.g., hexafluorobutanol) and isopropyl chloroformate under anhydrous conditions. A factorial design approach (e.g., varying temperature, molar ratios, or catalysts like pyridine) can optimize yield and purity . Characterization via <sup>19</sup>F NMR and IR spectroscopy is critical to confirm fluorinated group incorporation and carbonate bond formation .

Q. How can researchers reliably characterize the structural and thermal stability of this fluorinated carbonate?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (e.g., nitrogen) assess decomposition temperatures and phase transitions. Pairing with gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products. Structural stability under hygroscopic conditions can be tested via controlled humidity chambers .

Q. What analytical techniques are essential for verifying purity and identifying common impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm resolves polar impurities. Fluorine-specific detection (e.g., <sup>19</sup>F NMR) quantifies residual fluorinated intermediates. Inductively coupled plasma mass spectrometry (ICP-MS) detects trace heavy metals from catalysts .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine atoms influence the reactivity of this carbonate in nucleophilic substitution reactions?

  • Methodological Answer : Computational studies (e.g., density functional theory (DFT)) model electron density distribution across the carbonate group. Experimental validation involves kinetic studies comparing reaction rates with non-fluorinated analogs. Solvent effects (e.g., dielectric constant of fluorinated solvents) should be analyzed to isolate electronic vs. steric contributions .

Q. What methodologies address contradictions in reported solubility data for fluorinated carbonates in polar vs. non-polar solvents?

  • Methodological Answer : Systematic solubility studies using Hansen solubility parameters (HSPs) reconcile discrepancies. For example, discrepancies in aqueous solubility may arise from undetected hydrolysis products; coupling HPLC with <sup>19</sup>F NMR post-solubility testing clarifies stability in solvents like acetonitrile or hexane .

Q. How can researchers design experiments to evaluate the environmental impact of this compound’s atmospheric persistence?

  • Methodological Answer : Chamber-based photolysis studies under controlled UV light simulate atmospheric degradation. Quantify fluorine release via ion chromatography and correlate with global warming potential (GWP) using radiative efficiency models. Cross-reference with fluorocarbon degradation pathways documented in DOE atmospheric chemistry programs .

Q. What strategies integrate theoretical frameworks (e.g., green chemistry principles) into the synthesis and application of this compound?

  • Methodological Answer : Life-cycle assessment (LCA) tools evaluate energy efficiency and waste generation across synthetic routes. Atom economy calculations prioritize routes minimizing fluorinated byproducts. Theoretical alignment with the "12 Principles of Green Chemistry" guides solvent selection (e.g., supercritical CO2) and catalyst recycling .

Methodological Guidance for Data Interpretation

  • Contradictory Results : If spectroscopic data (e.g., IR vs. NMR) conflict, cross-validate with X-ray crystallography or high-resolution MS .
  • Computational-Experimental Gaps : Calibrate DFT models with experimental vibrational frequencies (IR/Raman) and NMR chemical shifts to improve predictive accuracy .

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